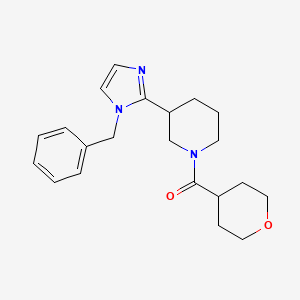

![molecular formula C21H27N3O3 B5550920 8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest falls within the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a group of spiro compounds that have garnered attention for their biological activities and potential pharmaceutical applications. These compounds are characterized by their spirocyclic structure, incorporating both oxygen and nitrogen atoms within the ring system, which contributes to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and related compounds typically involves multistep synthetic routes. A common approach for synthesizing these compounds involves the use of Michael addition reactions followed by cyclization processes. For example, Tsukamoto et al. (1995) described the synthesis of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones through Michael addition of hydroxyurea to alpha, beta-unsaturated esters, followed by a cyclization reaction (Tsukamoto et al., 1995).

Applications De Recherche Scientifique

Synthesis and Antihypertensive Activity

The compound has been part of a study focusing on the synthesis and evaluation of its antihypertensive activities. Specifically, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including the mentioned compound, have been synthesized and tested for their potential as antihypertensive agents in models such as spontaneous hypertensive rats. These compounds, especially those substituted at specific positions, have shown promising activities by acting as alpha-adrenergic blockers, indicating their potential utility in managing high blood pressure conditions without significant orthostatic hypotension effects at therapeutic doses (Caroon et al., 1981).

Antiviral Activity Against Human Coronavirus

A series of derivatives including the mentioned compound have been synthesized and evaluated for their activity against human coronavirus and influenza virus. Certain derivatives have demonstrated the ability to inhibit the replication of human coronavirus 229E effectively. This suggests the potential of these compounds in the development of treatments against coronaviruses, highlighting a versatile chemical structure conducive to antiviral drug development (Apaydın et al., 2019).

Anticancer and Antidiabetic Applications

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their anticancer and antidiabetic potentials. The synthesis of these derivatives has led to compounds that showed significant activities against human breast carcinoma and liver carcinoma cell lines. Furthermore, some derivatives have exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to standard antidiabetic drugs. This indicates the dual potential of these compounds in treating both cancer and diabetes (Flefel et al., 2019).

Propriétés

IUPAC Name |

8-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-16(18-6-4-3-5-7-18)13-24-15-21(26-20(24)25)8-10-23(11-9-21)14-19-12-17(2)22-27-19/h3-7,12,16H,8-11,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVWBWUMYMMBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(3-Methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)